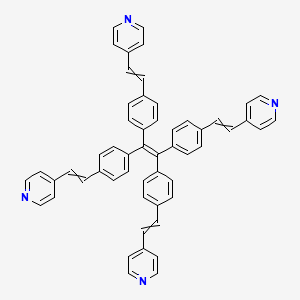![molecular formula C16H18N4O2S B12507005 N-(3,4-dimethylphenyl)-3-ethyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B12507005.png)
N-(3,4-dimethylphenyl)-3-ethyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethylphenyl)-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a complex organic compound that belongs to the class of triazolopyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of N-(3,4-dimethylphenyl)-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide makes it a subject of interest for researchers exploring new therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazolopyridine Core: The triazolopyridine core can be synthesized by reacting 2-hydrazinopyridine with an appropriate aldehyde or ketone under acidic conditions to form the triazole ring.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the triazolopyridine intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.
Substitution Reactions:
Industrial Production Methods
Industrial production of N-(3,4-dimethylphenyl)-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Análisis De Reacciones Químicas
Types of Reactions
N-(3,4-dimethylphenyl)-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Aplicaciones Científicas De Investigación
N-(3,4-dimethylphenyl)-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.
Biological Research: The compound is used in studies exploring its effects on various biological pathways and its potential as a therapeutic agent for other diseases.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex organic compounds.
Mecanismo De Acción
The mechanism of action of N-(3,4-dimethylphenyl)-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain kinases, such as c-Met and VEGFR-2, which play crucial roles in cell signaling pathways related to cancer cell growth and survival . By inhibiting these kinases, the compound can induce apoptosis and inhibit cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
N-Phenyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-sulfonamide: Known for its anticancer activity.
Triazolo[4,3-a]pyrazine Derivatives: Studied for their antibacterial properties.
Uniqueness
N-(3,4-dimethylphenyl)-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is unique due to its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for further research in medicinal chemistry and other scientific fields.
Propiedades
Fórmula molecular |
C16H18N4O2S |
|---|---|
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
N-(3,4-dimethylphenyl)-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |
InChI |
InChI=1S/C16H18N4O2S/c1-4-15-17-18-16-14(6-5-9-20(15)16)23(21,22)19-13-8-7-11(2)12(3)10-13/h5-10,19H,4H2,1-3H3 |
Clave InChI |
KKIKOPJNDUAGEM-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NN=C2N1C=CC=C2S(=O)(=O)NC3=CC(=C(C=C3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3,4-dichlorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B12506927.png)
![4-Benzyl-2-[1-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)cycloheptyl]-4,5-dihydro-1,3-oxazole](/img/structure/B12506938.png)

![1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B12506945.png)





![3-({N-[1-(4-fluorophenyl)ethyl]-1-quinolin-3-ylformamido}methyl)benzoic acid](/img/structure/B12506982.png)
methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12506985.png)
![N-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B12506991.png)
![2-Oxo-2-phenylethyl 2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B12506994.png)
![5-carbamimidamido-N-({4-[(carbamoylamino)methyl]phenyl}methyl)-2-(2,2-diphenylacetamido)pentanamide; trifluoroacetic acid](/img/structure/B12507013.png)
